molecular formula C23H17BrN2O2 B11516811 3-[(4-bromophenyl)amino]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-[(4-bromophenyl)amino]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11516811
M. Wt: 433.3 g/mol
InChI Key: WLFPPPVFACLARH-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)amino]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrrol-2-one ring, which is a five-membered ring containing nitrogen and oxygen atoms. The compound also features a bromophenyl group, a phenyl group, and a phenylcarbonyl group, making it a highly substituted and potentially reactive molecule.

Preparation Methods

The synthesis of 3-[(4-bromophenyl)amino]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex molecules like this compound.

In an industrial setting, the production of this compound may involve large-scale reactions using similar coupling techniques, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

3-[(4-bromophenyl)amino]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the original molecule.

Scientific Research Applications

3-[(4-bromophenyl)amino]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)amino]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, it may interact with acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound could affect neurotransmission and exhibit neurotoxic or neuroprotective effects.

Comparison with Similar Compounds

3-[(4-bromophenyl)amino]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure, which confer unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

3-benzoyl-4-(4-bromoanilino)-2-phenyl-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C23H17BrN2O2/c24-17-11-13-18(14-12-17)25-21-19(22(27)16-9-5-2-6-10-16)20(26-23(21)28)15-7-3-1-4-8-15/h1-14,20,25H,(H,26,28)

InChI Key

WLFPPPVFACLARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2)NC3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4

Origin of Product

United States

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